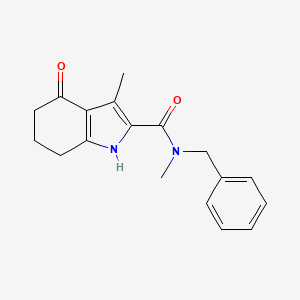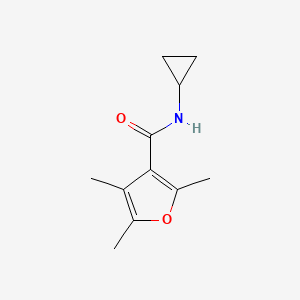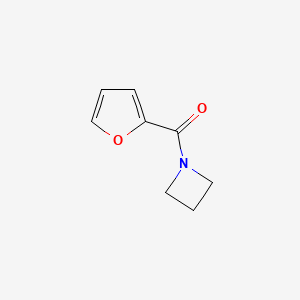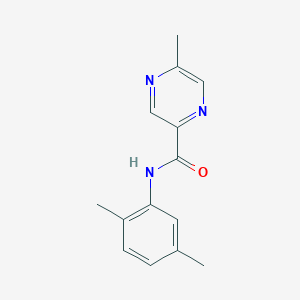![molecular formula C14H17N3O2 B7476426 Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone, also known as CPPM, is a small molecule compound that has been widely studied for its potential therapeutic applications. CPPM belongs to the class of piperazine-based compounds and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The exact mechanism of action of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone is not fully understood. However, it has been proposed that Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone exerts its biological activities by modulating various signaling pathways in cells. For example, Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has also been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been shown to exhibit various biochemical and physiological effects in cells and animal models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, leading to a decrease in inflammation. Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the replication of the hepatitis C virus by targeting the viral NS5B polymerase.
実験室実験の利点と制限
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it a potential candidate for drug development. Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has also been shown to exhibit low toxicity in animal models, indicating its potential safety for human use. However, one limitation of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone. One potential direction is the development of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone-based drugs for the treatment of cancer, either as a single agent or in combination with other anti-cancer drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
合成法
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone can be synthesized using a multi-step process involving the reaction of pyridine-2-carboxylic acid with piperazine, followed by the addition of cyclopropyl ketone. The final product is obtained by purification through column chromatography. This method has been optimized to yield high purity and high yield of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone.
科学的研究の応用
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has also been shown to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.
特性
IUPAC Name |
cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-13(11-4-5-11)16-7-9-17(10-8-16)14(19)12-3-1-2-6-15-12/h1-3,6,11H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKQSEQTTATGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)



![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)


![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)
![1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)